![molecular formula C20H18FN3OS B12847126 N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847126.png)
N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide is a synthetic organic compound with a complex structure It features a quinazoline core, a fluorophenyl group, and a cyclopropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Cyclopropyl Moiety: The cyclopropyl group is attached using a cyclopropanation reaction, often involving a diazo compound and a transition metal catalyst.
Thioether Formation: The final step involves the formation of the thioether linkage, typically through a nucleophilic substitution reaction between a thiol and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s structure suggests potential as a kinase inhibitor, making it a candidate for cancer research.
Materials Science: Its unique electronic properties could be explored for use in organic semiconductors.
Biology: The compound may be used as a tool to study protein-ligand interactions due to its complex structure.
Mecanismo De Acción
The mechanism of action of N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide likely involves binding to specific molecular targets, such as kinases, and inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyclopropyl-4-Fluoro-2-Nitroaniline
- N-Cyclopropyl-2,4,6-Trifluorobenzamide
Uniqueness
N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide is unique due to its combination of a quinazoline core, a fluorophenyl group, and a cyclopropyl moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C20H18FN3OS |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
N-cyclopropyl-2-[2-(4-fluorophenyl)-6-methylquinazolin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H18FN3OS/c1-12-2-9-17-16(10-12)20(26-11-18(25)22-15-7-8-15)24-19(23-17)13-3-5-14(21)6-4-13/h2-6,9-10,15H,7-8,11H2,1H3,(H,22,25) |
Clave InChI |
DUWZATXPKJXVSX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NC3CC3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


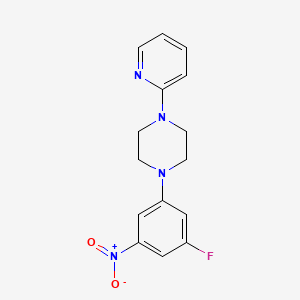



![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)
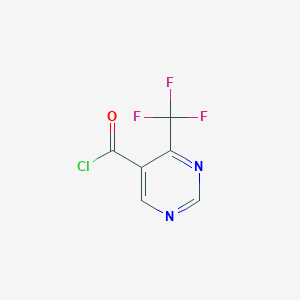
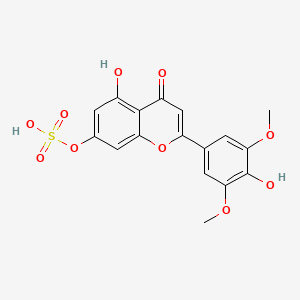
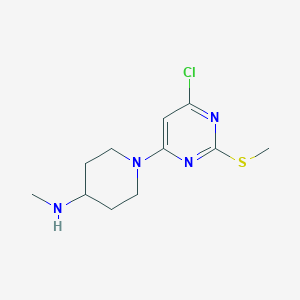
![(5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane](/img/structure/B12847100.png)

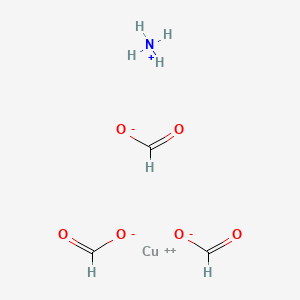
![3-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12847124.png)


